(2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
4-chloro-N-[(Z)-3-(3-methoxypropylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O4/c1-32-16-6-15-28-26(31)24(29-25(30)20-11-13-21(27)14-12-20)18-19-7-5-10-23(17-19)33-22-8-3-2-4-9-22/h2-5,7-14,17-18H,6,15-16H2,1H3,(H,28,31)(H,29,30)/b24-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCJBKALWMQBFE-MOHJPFBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and phenoxyphenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include formamides, methoxypropylamines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
(2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structural features allow it to bind to these targets with high specificity, modulating various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Comparisons
The compound shares structural motifs with several acrylamide derivatives, but key differences in substituents influence its physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
- Substituent Diversity: The target compound’s 3-phenoxyphenyl group distinguishes it from analogs like 3312 (hydroxyphenyl) and XCT790 (trifluoromethyl-rich groups). This group may enhance π-π stacking in hydrophobic binding pockets.
- Halogen Effects: The 4-chlorophenyl moiety is common in all except XCT790, suggesting a role in stabilizing target interactions via halogen bonding .
- Side Chain Variations: The 3-methoxypropyl group in the target compound likely improves solubility compared to n-propyl (3312) or cyano groups (XCT790, Enamine compound).
2.3 Pharmacological Potential
- Kinase/GPCR Targeting: The target compound’s acrylamide core and aromatic groups align with kinase inhibitors (e.g., EGFR inhibitors) or GPCR modulators (e.g., serotonin receptors) .
- Solubility vs. Bioactivity: The 3-methoxypropyl group may balance lipophilicity and solubility, contrasting with the more polar 3312 (hydroxyl group) or highly lipophilic XCT790.
Biological Activity
(2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of existing research findings.
Chemical Structure and Properties
The compound features several functional groups, including a chlorophenyl group , a formamido group , a methoxypropyl group , and a phenoxyphenyl group . These structural components contribute to its unique biological properties and potential applications.
| Property | Value |
|---|---|
| IUPAC Name | 4-chloro-N-[(Z)-3-(3-methoxypropylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide |
| Molecular Formula | C26H25ClN2O4 |
| Molecular Weight | 470.94 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing biological responses.
Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit the activity of certain enzymes related to cancer metabolism. For instance, studies indicated a significant reduction in enzyme activity in vitro, suggesting potential anticancer properties.
- Antimicrobial Activity : Preliminary studies have reported that this compound exhibits antimicrobial activity against various bacterial strains. This was assessed using standard disk diffusion methods, with results indicating zones of inhibition comparable to known antibiotics.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
| Study Type | Findings | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of cancer-related enzymes | |
| Antimicrobial Activity | Effective against multiple bacterial strains | |
| Cytotoxicity Assays | Induced apoptosis in cancer cell lines |
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves multi-step organic reactions. A common route includes:
- Step 1 : Substitution reactions to introduce the 4-chlorophenyl formamido group, using reagents like 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane).
- Step 2 : Condensation with 3-methoxypropylamine, requiring coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).
- Step 3 : Stereochemical control of the (Z)-configuration via base-catalyzed elimination or photochemical methods. Critical conditions include inert atmospheres (N₂/Ar), temperature control (0–25°C), and purification via column chromatography or recrystallization .
| Key Parameters | Optimal Conditions |
|---|---|
| Solvent | THF, DCM |
| Temperature | 0–25°C |
| Catalysts | EDC/HOBt |
| Yield | 60–75% (post-purification) |
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and stereochemistry?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., coupling constants for (Z)-configuration).
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL for refinement. For example, the (Z)-configuration is confirmed by dihedral angles between the chlorophenyl and phenoxyphenyl groups .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₂₇H₂₆ClN₂O₄, exact mass 489.15 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies (e.g., unexpected NMR peaks or ambiguous NOE correlations) may arise from dynamic processes like rotameric equilibria or residual solvents. Strategies include:
- Variable-Temperature NMR : To freeze conformational changes (e.g., at –40°C in CD₂Cl₂).
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data.
- Complementary Techniques : X-ray crystallography (via SHELXL) or IR spectroscopy to cross-validate functional groups .
Q. What strategies optimize stereochemical control during synthesis to avoid undesired (E)-isomers?
The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the formamido NH and the enamide carbonyl. To enhance selectivity:
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Base Selection : Mild bases (e.g., K₂CO₃) minimize epimerization.
- Photochemical Methods : UV irradiation at 254 nm to promote (Z)→(E) isomerization reversibility for equilibrium control .
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?
If in silico docking (e.g., AutoDock Vina) predicts strong binding to a target enzyme but in vitro assays show weak inhibition:
- Solubility Assessment : Measure solubility in assay buffers (e.g., DMSO/PBS) to rule out aggregation.
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the enamide group).
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) to evaluate membrane permeability .
Data Contradiction Analysis
Q. How should conflicting results in cytotoxicity assays across different cell lines be interpreted?
Variability may arise from differences in:
- Cell Membrane Composition : Lipid rafts in cancer vs. normal cells affecting uptake.
- Metabolic Activity : CYP450 expression levels altering prodrug activation.
- Experimental Design : Control for seeding density, serum concentration, and incubation time. Validate findings using 3D spheroid models or patient-derived xenografts (PDX) to better mimic in vivo conditions .
Methodological Recommendations
- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) for >95% purity.
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks to identify labile groups (e.g., enamide hydrolysis) .
- Crystallization : Diffuse 1:1 ethyl acetate/hexane into a DCM solution to grow single crystals for X-ray analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
